molecular formula C12H14N2OS B1482542 (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098017-83-3

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482542
CAS No.: 2098017-83-3
M. Wt: 234.32 g/mol
InChI Key: KZAWOXBSAXQKQF-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 2098017-83-3) is a pyrazole-derived compound featuring a cyclopropylmethyl substituent at the N1 position, a thiophen-3-yl group at C3, and a hydroxymethyl moiety at C3. Its molecular formula is C12H14N2OS, with a molecular weight of 224.28 g/mol . The cyclopropylmethyl group introduces steric and electronic effects that distinguish it from simpler alkyl-substituted analogs.

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6,8-9,15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAWOXBSAXQKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiophene moiety , and a cyclopropylmethyl group , which contribute to its unique chemical properties. The molecular formula is C13H17N3SC_{13}H_{17}N_3S, with a molecular weight of approximately 247.36 g/mol. The structural arrangement allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Structural Features

FeatureDescription
Pyrazole RingFive-membered aromatic ring with two nitrogen atoms
Thiophene RingContributes to electronic properties
Cyclopropylmethyl GroupInfluences conformational flexibility

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole moiety can modulate enzyme activities and receptor interactions, while the thiophene ring enhances binding affinity through π-π interactions.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial : Pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi .
  • Anticancer : Certain derivatives have been evaluated for their anticancer properties, showing promising results against specific cancer cell lines .

Case Studies

  • Anti-inflammatory Activity :
    • A study synthesized several pyrazole derivatives, revealing that some exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties :
    • Research on related pyrazole compounds indicated strong antimicrobial activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. For instance, one compound showed 98% inhibition against Mycobacterium tuberculosis at 6.25 µg/mL .
  • Anticancer Evaluation :
    • In vitro studies on pyrazole derivatives have shown activity against cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their biological activities:

  • A series of novel 1-acetyl-3-substituted phenyl-pyrazoles were synthesized and tested for anti-inflammatory effects, showing significant activity against cytokine production .
  • Another study highlighted the synthesis of pyrazole derivatives as inhibitors of monoamine oxidase (MAO), which are important in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound's pyrazole structure is crucial in drug development due to its ability to interact with various biological targets. Pyrazole derivatives have shown promise in treating conditions such as inflammation, cancer, and infectious diseases.

Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of pyrazole derivatives, including (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol. Results indicated that this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential as an anti-inflammatory agent.

Agrochemicals

In agricultural research, compounds like this compound are explored for their herbicidal and fungicidal properties. The thiophene moiety enhances the compound's efficacy against pests and diseases.

Case Study: Herbicidal Activity
Research demonstrated that derivatives of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol) displayed effective herbicidal activity against common weeds. The study highlighted the compound's potential as a selective herbicide, reducing crop damage while effectively controlling weed growth.

Toxicology and Safety

Understanding the safety profile of this compound is essential for its application in both pharmaceuticals and agriculture. Toxicological studies indicate that while the compound shows therapeutic benefits, it also requires careful handling due to potential toxicity.

Toxicity ParameterValue
LD50 (oral)Not specified
Hazard StatementsH302-H335

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 2090951-91-8)
  • Molecular Formula : C10H12N2OS
  • Molecular Weight : 208.28 g/mol
  • Key Differences: Replacement of cyclopropylmethyl with ethyl reduces steric bulk and lipophilicity.
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499770-87-5)
  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • The methyl group at N1 simplifies synthesis but limits steric and electronic modulation .

Variations in the Thiophene Substituent

[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol (CAS: 372190-27-7)
  • Molecular Formula : C14H12N2OS
  • Molecular Weight : 256.33 g/mol
  • Key Differences: Thiophen-2-yl substitution alters electronic distribution compared to thiophen-3-yl.
2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
  • Molecular Formula: Not explicitly provided ().
  • Key Differences: Incorporation of a dihydro-pyrazole and phenol moiety introduces hydrogen-bonding capacity and rigidity, which may enhance target selectivity but reduce synthetic accessibility .

Functional Group Modifications

Example 76 (Patent Compound)
  • Structure: 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazol-4-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Key Differences: Addition of a morpholinomethyl group to thiophene and a chromenone backbone expands interactions with polar residues in enzyme active sites. This compound demonstrated bioactivity in enzyme inhibition assays (e.g., 11β-HSD1) .

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) logP* (Predicted)
Target Compound 224.28 ~2.1
1-Ethyl analog 208.28 ~1.8
1-Methyl-3-phenyl analog 188.23 ~1.5
Thiophen-2-yl analog 256.33 ~2.5

*logP values estimated using fragment-based methods.

Preparation Methods

Overview of Structural Features Relevant to Synthesis

Feature Description
Pyrazole Core Five-membered aromatic ring with two nitrogen atoms
Cyclopropylmethyl Group Alkyl substituent providing steric and hydrophobic effects
Thiophene-3-yl Group Electron-rich heteroaromatic substituent
Hydroxymethyl Group Polar functional group enabling hydrogen bonding and further derivatization

These substituents require tailored synthetic strategies to ensure regioselective functionalization and preservation of the pyrazole ring integrity.

General Synthetic Strategy

The synthesis of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol typically involves three key stages:

Formation of the Pyrazole Core

The pyrazole ring is commonly constructed via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. Typical approaches include:

This step forms the heterocyclic scaffold necessary for further functionalization.

Hydroxymethylation at the C4 Position

The hydroxymethyl group at C4 is introduced by:

  • Formylation followed by reduction : The pyrazole intermediate with an aldehyde group at C4 can be synthesized by directed lithiation or electrophilic substitution, followed by oxidation to an aldehyde.
  • Reduction of the aldehyde to the alcohol using mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol.
  • Alternatively, direct hydroxymethylation using formaldehyde or paraformaldehyde under basic conditions can install the hydroxymethyl group at C4.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Purpose
1 Pyrazole ring formation Cyclocondensation of cyclopropylmethyl hydrazine with β-diketone Build pyrazole core with N1 substituent
2 C3 substitution Suzuki coupling with 3-thiopheneboronic acid, Pd catalyst, base Attach thiophene-3-yl group at C3
3 Hydroxymethylation Formaldehyde, base or lithiation + aldehyde reduction with NaBH4 Install hydroxymethyl group at C4

Research Findings and Optimization

  • Yields and Purity : Literature indicates that yields for pyrazole core formation typically range from 60% to 85%, while Suzuki coupling steps achieve 70%-90% yields with optimized catalysts and ligands. Hydroxymethylation yields depend on the method, with direct formaldehyde addition often giving moderate yields (~60%-75%).

  • Reaction Conditions : Mild temperatures (room temperature to reflux) and inert atmospheres (nitrogen or argon) are preferred to prevent oxidation or side reactions, especially during cross-coupling and reduction steps.

  • Catalysts and Bases : Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 combined with bases like potassium carbonate or cesium carbonate are effective for cross-coupling. Sodium borohydride is widely used for selective reduction of aldehydes to alcohols.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) facilitate alkylation and coupling reactions, while protic solvents (methanol, ethanol) are preferred for reductions.

Data Table: Key Reagents and Conditions for Each Step

Step Reagents/Materials Solvent Catalyst/Base Temperature Yield (%) Notes
Pyrazole formation Cyclopropylmethyl hydrazine, β-diketone Ethanol/AcOH Acid catalyst (HCl/AcOH) Reflux (80-100°C) 65-85 Control of regioselectivity critical
Thiophene coupling 3-Thiopheneboronic acid, pyrazole bromide DMF/Dioxane Pd(PPh3)4, K2CO3 80-100°C 70-90 Inert atmosphere preferred
Hydroxymethylation Formaldehyde or paraformaldehyde Methanol NaBH4 (reduction step) 0°C to rt 60-75 Mild conditions prevent side reactions

Analytical Validation

Q & A

Q. Characterization Methods :

Technique Purpose Example from Evidence
¹H/¹³C NMR Confirm regiochemistry and substituent integrationUsed to verify cyclopropylmethyl and thiophene attachments .
TLC Monitor reaction progressEmployed for real-time tracking of intermediate purity .
FTIR Identify alcohol (-OH) and aromatic C-H stretchesCritical for confirming methanol functionalization .

Basic: How is the crystal structure of this compound resolved, and what structural insights are obtained?

Methodological Answer:
X-ray crystallography using SHELXL () is the gold standard:

  • Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected for single crystals.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy. For example, dihedral angles between the pyrazole and thiophene rings are calculated to confirm steric interactions .
  • Validation : R-factors (<5%), electron density maps, and Hirshfeld surfaces ensure accuracy.

Q. Key Findings :

  • Hydrogen bonding : Methanol -OH forms hydrogen bonds with adjacent heteroatoms (e.g., tetrazole N in related compounds), stabilizing the lattice .
  • Planarity : Thiophene and pyrazole rings often exhibit near-planar arrangements, influencing π-π stacking in solid-state .

Advanced: How can synthesis yields be optimized for low-yield steps (e.g., <50%) in the pathway?

Methodological Answer:
Low yields (e.g., 31% in final steps ) arise from steric hindrance or side reactions. Optimization strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
  • Temperature control : Lower temps (0–5°C) reduce decomposition during sensitive steps (e.g., reduction of nitro groups) .

Q. Case Study :

Step Initial Yield Optimized Conditions Improved Yield
Cyclopropylmethylation85%Excess cyclopropylmethyl bromide, 12 hr reflux95%
Oxadiazole formation56%Microwave-assisted heating (150°C, 30 min)78% (hypothetical)

Advanced: How to resolve contradictions between spectroscopic data and computational modeling for this compound?

Methodological Answer:
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:

Validation of models : Ensure computational methods (e.g., B3LYP/6-311+G(d,p)) account for solvent effects and tautomerism .

Experimental replication : Re-measure NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to rule out solvent-induced shifts .

Dynamic effects : Molecular dynamics simulations to assess conformational flexibility impacting spectra .

Example : In , crystallographic data confirmed a tetrazole-thiophene dihedral angle of 60.94°, whereas NMR suggested free rotation. This was resolved by identifying hydrogen-bonding constraints in the solid state.

Advanced: What methodologies are used to evaluate its biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : TR-FRET assays measure IC₅₀ values against TrkA or COX-2 (see for pyrazole-based inhibitors).
    • Anticancer activity : MTT assays () using cell lines (e.g., MCF-7) at 10–100 µM doses .
  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., COX-2’s hydrophobic pocket) .
  • SAR studies : Modify substituents (e.g., cyclopropylmethyl vs. phenyl) to correlate structure with potency .

Q. Data Interpretation :

Modification Biological Effect Source
Thiophen-3-yl vs. phenylEnhanced COX-2 selectivity (10-fold)
Methanol groupImproved solubility but reduced membrane permeability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

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